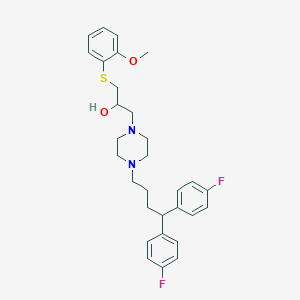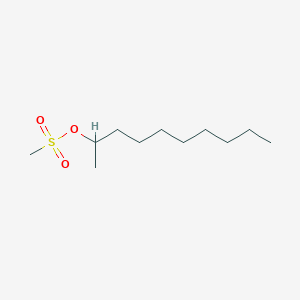
Decan-2-yl methanesulfonate
概要
説明
Decan-2-yl methanesulfonate is a chemical compound . The molecule consists of 24 Hydrogen atoms, 11 Carbon atoms, 3 Oxygen atoms, and 1 Sulfur atom . It contains a total of 38 bonds, including 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 sulfonate .
Synthesis Analysis
The synthesis of methanesulfonate derivatives has been reported in various studies . For instance, the synthesis of 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate derivatives was achieved through conventional methods . Another study reported the synthesis of water-soluble compounds by reactions between corresponding metal salts and 2,2,2-tris (pyrazol-1-yl)ethyl methanesulfonate .Molecular Structure Analysis
The molecular structure of Decan-2-yl methanesulfonate includes 38 bonds in total. There are 14 non-H bonds, 2 multiple bonds, 9 rotatable bonds, 2 double bonds, and 1 sulfonate .Chemical Reactions Analysis
Methanesulfonates, including Decan-2-yl methanesulfonate, have been used in various chemical reactions. For example, a trace analysis of methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS) in the delgocitinib drug substance was conducted using liquid–liquid extraction . Another study reported the use of methanesulfonate in the oxidation of alkanes .科学的研究の応用
1. Isotachophoretic Separation and Determination in Pharmaceuticals
Decan-2-yl methanesulfonate, as part of the alkylsulfonates range, can be separated and identified using isotachophoretic methods. This approach is particularly useful in pharmaceutical analysis, especially for determining methanesulfonic acid as a main or trace component in drug substances. The technique offers precise quantification and detection of alkylsulfonates, including decan-2-yl methanesulfonate, and is validated for its accuracy and repeatability in pharmaceutical contexts (Meissner & Niess, 2004).
2. Microbial Metabolism Studies
In microbiology, methanesulfonic acid, related to decan-2-yl methanesulfonate, is a significant component in the biogeochemical cycling of sulfur. Research indicates that methanesulfonate is utilized by various aerobic bacteria as a sulfur source. However, its use by anaerobes is not yet established. This research area explores the interaction of bacteria with sulfonates, contributing to our understanding of microbial pathways and environmental sulfur cycling (Kelly & Murrell, 1999).
3. Analytical Chemistry Applications
Decan-2-yl methanesulfonate and related compounds are crucial in the development of analytical methods for detecting potentially genotoxic impurities in pharmaceuticals. Techniques like high-performance liquid chromatography (HPLC) are employed for detecting such impurities in methanesulfonic acid, demonstrating the role of these compounds in ensuring drug safety and quality (Zhou et al., 2017).
4. Environmental Studies
Methanesulfonic acid, closely related to decan-2-yl methanesulfonate, exhibits properties that make it an environmentally favorable choice in various applications. It has been noted for its aqueous solubility, conductivity, and low toxicity, making it an ideal electrolyte in electrochemical processes, especially in metal plating and recovery. This highlights its potential in green chemistry and environmental sustainability efforts (Gernon et al., 1999).
5. Toxicology and Safety Assessment
Studies involving related compounds like ethyl methanesulfonate provide insights into the toxicological profiles and safety assessments of alkanesulfonates. Research in this area includes exploring the effects of these compounds on living organisms, which is crucial for understanding their potential risks and establishing safety guidelines (Yamazaki, Tajima, & Takeuchi, 2015).
Safety And Hazards
特性
IUPAC Name |
decan-2-yl methanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O3S/c1-4-5-6-7-8-9-10-11(2)14-15(3,12)13/h11H,4-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPSIUOJRGICRRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C)OS(=O)(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565349 | |
| Record name | Decan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Decan-2-yl methanesulfonate | |
CAS RN |
156575-41-6 | |
| Record name | Decan-2-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80565349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

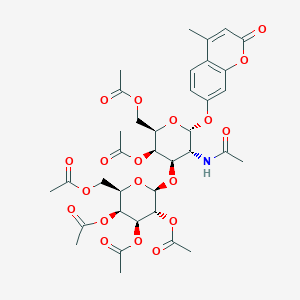
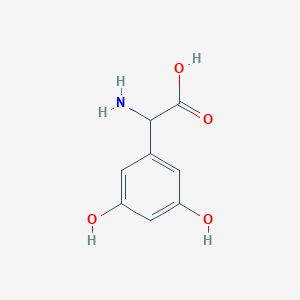
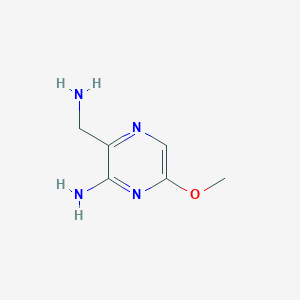
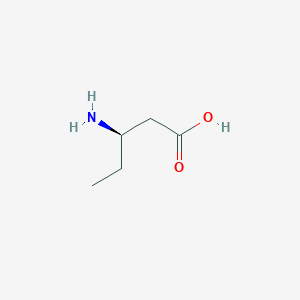
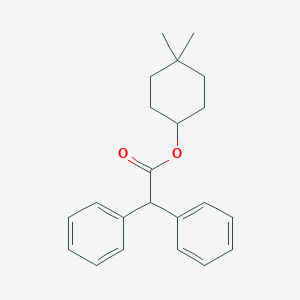
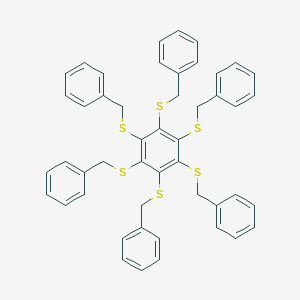
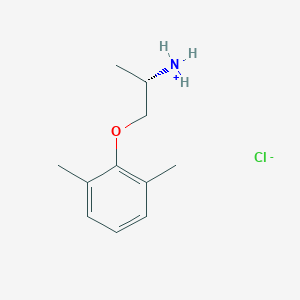
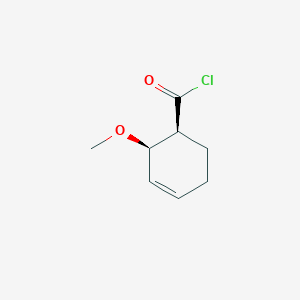

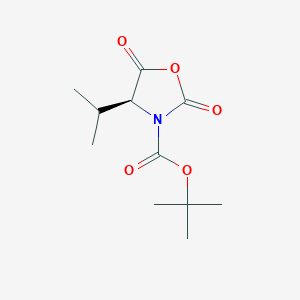
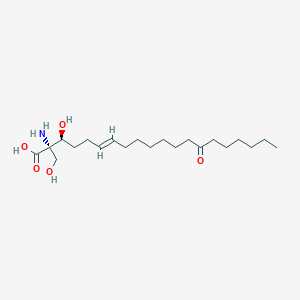
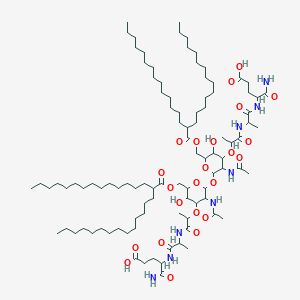
![ethyl (2S)-2-[[(2S)-2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]propanoyl]amino]-3-[4-(oxiran-2-ylmethoxy)phenyl]propanoate](/img/structure/B141117.png)
